Fmoc-PEG5-NHBoc

Catalog No.
S12378618
CAS No.
M.F
C30H42N2O8
M. Wt
558.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG5-NHBoc

Product Name

Fmoc-PEG5-NHBoc

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C30H42N2O8

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C30H42N2O8/c1-30(2,3)40-29(34)32-13-15-36-17-19-38-21-20-37-18-16-35-14-12-31-28(33)39-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33)(H,32,34)

InChI Key

LGQRHGBIETYXLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-PEG5-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers, specifically designed for use in bioconjugation and drug delivery applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG chain with five ethylene glycol units, and a tert-butoxycarbonyl (Boc) protected amine. The Fmoc group serves as a protective moiety for the amine during synthesis, while the PEG chain enhances solubility and biocompatibility. The Boc group protects the terminal amine until it is required for further reactions, making this compound versatile in various chemical and biological contexts .

  • Substitution Reactions: The Fmoc and Boc groups can be selectively removed under basic conditions, facilitating further functionalization of the compound.
  • Click Chemistry: The PEG linker can engage in click chemistry reactions, allowing for the formation of stable bioconjugates.

Common Reagents and Conditions

  • Fmoc Deprotection: Typically performed using piperidine in dimethylformamide (DMF).
  • Boc Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield a free amine for subsequent reactions .

Fmoc-PEG5-NHBoc is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are engineered to degrade specific proteins by recruiting them to the ubiquitin-proteasome system. In biological research, this compound is pivotal for creating bioconjugates with proteins, antibodies, and peptides. These bioconjugates are valuable for applications in drug delivery systems, diagnostic imaging, and therapeutic interventions .

The synthesis of Fmoc-PEG5-NHBoc typically involves several key steps:

  • Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
  • PEGylation: The PEG chain is introduced through etherification reactions involving polyethylene glycol derivatives.
  • Boc Protection: The terminal amine group is then protected with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions .

These methods enable the production of high-purity Fmoc-PEG5-NHBoc suitable for various applications.

Fmoc-PEG5-NHBoc has diverse applications across multiple fields:

  • Bioconjugation: Used extensively to form stable linkages with proteins, antibodies, and peptides.
  • Drug Delivery: Enhances solubility and bioavailability of therapeutic agents.
  • Nanotechnology: Employed in creating functionalized surfaces and advanced materials due to its ability to form stable linkages .

Research has demonstrated that Fmoc-PEG5-NHBoc can facilitate interactions between therapeutic agents and target biomolecules. Its role as a linker allows for the effective delivery of drugs while maintaining their activity. Studies on similar compounds have shown that modifications to the linker can significantly affect pharmacokinetics and biodistribution, underscoring the importance of careful design in drug development .

Similar Compounds

  • Fmoc-PEG3-NHBoc: A shorter PEG chain variant.
  • Fmoc-PEG7-NHBoc: A longer PEG chain variant.
  • Fmoc-PEG5-NH2: Lacks the Boc protection on the terminal amine.

Uniqueness

Fmoc-PEG5-NHBoc stands out due to its balanced PEG chain length that optimizes solubility and flexibility for various applications. The combination of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a highly versatile tool in chemical and biological research compared to its analogs .

Orthogonal protecting groups are indispensable for synthesizing bifunctional PEG linkers like Fmoc-PEG5-NHBoc, where independent manipulation of amine and carboxyl termini is required. The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups exhibit complementary cleavage mechanisms:

  • Fmoc: Removed via β-elimination under mild basic conditions (e.g., 20% piperidine in dimethylformamide), leaving acid-sensitive groups intact.
  • Boc: Cleaved by trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, preserving base-labile functionalities.

This orthogonality permits sequential deprotection, enabling selective conjugation of E3 ubiquitin ligase ligands and target protein binders in PROTAC synthesis. For example, the Fmoc group can first be removed to expose the amine for ligase ligand attachment, followed by Boc cleavage to free the carboxyl group for target protein coupling. The PEG5 spacer provides a 20.3 Å chain (calculated using 3.8 Å per ethylene glycol unit), optimizing distance between functional domains while maintaining aqueous solubility (>50 mg/mL in water).

Table 1: Orthogonal Deprotection Conditions for Fmoc-PEG5-NHBoc

Protecting GroupCleavage AgentReaction TimeCompatibility
Fmoc20% piperidine/DMF30 minStable to acids, photolysis
Boc50% TFA/DCM1 hrStable to bases, nucleophiles

Historical Evolution of Fmoc/Boc Dual Protection Strategies

The Fmoc/Boc protection system emerged from three decades of iterative improvements in solid-phase peptide synthesis (SPPS):

  • 1977: Barany and Merrifield introduced the concept of orthogonality, demonstrating that Fmoc (base-labile) and tBu (acid-labile) groups could be independently removed.
  • 1980s: Adoption of Fmoc-SPPS surpassed Boc methods due to reduced side reactions; Fmoc’s UV-active fluorenyl moiety (λ~ex~ = 265 nm, λ~em~ = 305 nm) enabled real-time reaction monitoring.
  • 2000s: Dual-protected PEG linkers like Fmoc-PEG5-NHBoc became pivotal for synthesizing antibody-drug conjugates (ADCs) and PROTACs, combining PEG’s stealth properties with precise conjugation control.

A key innovation was the synthesis of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate), which allowed efficient amine protection under aqueous conditions—critical for preserving PEG integrity during linker functionalization.

Positional Analysis Within the PEG Linker Structural Continuum

The PEG5 chain in Fmoc-PEG5-NHBoc occupies a strategic position in the PEG linker continuum:

Table 2: Comparative Analysis of PEG Linker Lengths

PEG UnitsLength (Å)Hydrodynamic Radius (nm)Applications
PEG311.40.9Small molecule conjugates
PEG520.31.5PROTACs, peptide-drug conjugates
PEG1248.73.2Protein PEGylation, biosensors

At 20.3 Å, PEG5 balances steric flexibility and conformational restriction:

  • Flexibility: The 12 rotatable bonds in the PEG5 chain allow adaptive positioning of conjugated ligands, crucial for PROTAC ternary complex formation.
  • Solubility Enhancement: Each ethylene glycol unit contributes -0.8 kcal/mol to the hydration free energy, giving Fmoc-PEG5-NHBoc a logP of -1.2 (predicted), compared to -0.4 for analogous C6 alkyl linkers.
  • Immunogenicity Reduction: PEG5’s intermediate length minimizes anti-PEG antibody generation while effectively shielding conjugated payloads from renal clearance.

The Boc-protected amine terminus further enables pH-controlled release in endosomal compartments (pH 5.0–6.5), where TFA-like conditions trigger cleavage without damaging acid-sensitive cargo.

Solid-phase peptide synthesis represents the most widely employed methodology for incorporating polyethylene glycol linkers into peptide architectures, with fluorenylmethyloxycarbonyl-polyethylene glycol pentamer-tert-butoxycarbonyl (Fmoc-PEG5-NHBoc) serving as a critical building block for bioconjugation applications [1] [3]. The integration of pentaethylene glycol units into peptide sequences requires specialized protocols that address the unique physicochemical properties of these hydrophilic spacers [5] [6]. Contemporary solid-phase methodologies utilize automated synthesizers equipped with microwave heating capabilities to enhance coupling efficiency and minimize aggregation-related side reactions [20] [21].

The implementation of polyethylene glycol-containing building blocks in solid-phase synthesis necessitates careful consideration of resin selection, with ChemMatrix resins demonstrating superior performance for long-chain polyethylene glycol incorporation [46] [50]. These 100% polyethylene glycol-based resins provide enhanced solvation properties and chemical stability compared to traditional polystyrene-based supports [46]. Loading capacities for Fmoc-PEG5-NHBoc typically range from 0.2 to 0.6 millimoles per gram of resin, depending on the specific resin architecture and synthesis conditions [9] [20].

Fmoc Deprotection Kinetics in PEG-Containing Systems

The deprotection kinetics of fluorenylmethyloxycarbonyl groups in polyethylene glycol-containing systems exhibit distinct characteristics compared to conventional amino acid residues [17] [18]. Piperidine-mediated fluorenylmethyloxycarbonyl removal follows a two-step mechanism involving base-catalyzed beta-elimination to form dibenzofulvene and carbon dioxide, followed by nucleophilic scavenging of the reactive dibenzofulvene intermediate [5] [17]. In polyethylene glycol-rich environments, the deprotection half-life extends from the typical 6 seconds observed in standard dimethylformamide solutions to approximately 15-20 seconds due to altered solvation dynamics [5] [18].

Kinetic studies demonstrate that polyethylene glycol chains create a more hydrated microenvironment around the fluorenylmethyloxycarbonyl protecting group, leading to decreased accessibility of the piperidine base [19] [20]. Temperature optimization proves critical, with elevated temperatures of 80-90°C enabling complete deprotection within 2-5 minutes using reduced piperidine concentrations of 5-10% [20]. Alternative deprotection bases, including pyrrolidine and 4-methylpiperidine, have shown enhanced performance in polyethylene glycol-containing systems, with pyrrolidine demonstrating particularly favorable kinetics in low-polarity solvent mixtures [17] [18].

Deprotection BaseConcentration (%)Time (minutes)Temperature (°C)Conversion (%)
Piperidine20102595 [17]
Piperidine2058098 [20]
Pyrrolidine2082596 [17]
4-Methylpiperidine2072594 [18]

Solvent System Optimization for Long-Chain PEG Incorporation

Solvent selection plays a pivotal role in achieving efficient incorporation of pentaethylene glycol linkers during solid-phase peptide synthesis [11] [43]. Traditional dimethylformamide-based protocols often result in inadequate solvation of growing polyethylene glycol-peptide chains, leading to aggregation and reduced coupling efficiency [11] [44]. N-methylpyrrolidone demonstrates superior solvation properties for polyethylene glycol-containing sequences, with improved swelling characteristics and enhanced reagent accessibility [11] [44].

Binary solvent mixtures have emerged as optimal solutions for long-chain polyethylene glycol incorporation, with dimethyl sulfoxide-ethyl acetate combinations showing particular promise [17] [43]. The 1:9 dimethyl sulfoxide to ethyl acetate ratio provides balanced polarity that maintains resin swelling while preventing polyethylene glycol chain aggregation [17]. Tetrahydrofuran and acetonitrile represent environmentally friendlier alternatives that yield higher crude purities compared to dimethylformamide in polyethylene glycol-rich sequences [11] [43].

Specialized protocols for ChemMatrix resins utilize mixed solvent systems incorporating N-butylpyrrolidinone and 2-methyltetrahydrofuran in ratios optimized for specific polyethylene glycol chain lengths [45] [49]. These green chemistry approaches reduce environmental impact while maintaining synthetic efficiency [45]. Temperature control during coupling reactions proves essential, with optimal conditions ranging from 60-75°C for efficient amide bond formation in polyethylene glycol-containing systems [20] [35].

Solvent SystemRatioCoupling Time (min)Temperature (°C)Crude Purity (%)
Dimethylformamide100602578 [43]
N-methylpyrrolidone100452585 [44]
Dimethyl sulfoxide/Ethyl acetate1:9402592 [17]
Tetrahydrofuran100502589 [43]
N-butylpyrrolidinone/2-Methyltetrahydrofuran2:8356091 [45]

Solution-Phase Convergent Synthesis Approaches

Solution-phase convergent synthesis methodologies offer alternative pathways for Fmoc-PEG5-NHBoc construction, particularly advantageous for large-scale preparation and specialized functionalization requirements [12] [22]. These approaches typically involve the sequential coupling of pre-formed polyethylene glycol fragments using well-established organic synthesis protocols [12] [16]. Convergent strategies enable precise control over polyethylene glycol chain length and terminal functionalization patterns while avoiding the limitations associated with solid-phase synthesis [16] [22].

The Williamson ether synthesis represents the fundamental reaction for polyethylene glycol chain extension in solution-phase approaches [22]. Room temperature conditions prove sufficient for efficient coupling when appropriate leaving groups and bases are employed [22]. Potassium tert-butoxide serves as the preferred base for deprotonation of polyethylene glycol alcohols, with reaction times typically ranging from 12-24 hours for complete conversion [22]. Tosylate leaving groups demonstrate optimal reactivity while maintaining compatibility with fluorenylmethyloxycarbonyl and tert-butoxycarbonyl protecting groups [25] [26].

Activation Strategies for Terminal Carboxylic Acid Groups

Carboxylic acid activation constitutes a critical step in solution-phase Fmoc-PEG5-NHBoc synthesis, with multiple strategies available depending on the specific coupling requirements [25] [27] [31]. N,N'-dicyclohexylcarbodiimide activation in combination with N-hydroxysuccinimide represents the most widely employed methodology for polyethylene glycol carboxylic acid derivatives [27] [30]. This approach generates stable N-hydroxysuccinimide esters that react efficiently with primary amines under mild conditions [31].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride offers enhanced water solubility and simplified purification compared to N,N'-dicyclohexylcarbodiimide, making it particularly suitable for polyethylene glycol substrates [27] [31]. Reaction conditions typically employ 1.2 equivalents of the carbodiimide reagent in dimethylformamide or dichloromethane at room temperature for 2-4 hours [31]. The addition of N-hydroxysuccinimide or 1-hydroxybenzotriazole as coupling additives significantly improves reaction efficiency and reduces racemization potential [31].

Alternative activation strategies include the use of 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, which provide rapid activation and excellent yields for sterically hindered substrates [31]. These uronium-based reagents demonstrate particular utility in coupling reactions involving bulky polyethylene glycol derivatives where traditional carbodiimide methods prove insufficient [31].

Activation ReagentEquivalentsSolventTime (hours)Yield (%)
N,N'-Dicyclohexylcarbodiimide/N-hydroxysuccinimide1.2/1.2Dimethylformamide387 [30]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide1.2/1.2Dichloromethane492 [27]
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate1.1Dimethylformamide189 [31]
O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate1.1Dimethylformamide1.591 [31]

Boc Group Stability Under Various Coupling Conditions

The tert-butoxycarbonyl protecting group exhibits remarkable stability under basic coupling conditions commonly employed in polyethylene glycol synthesis, making it an ideal choice for amino protection during convergent synthesis approaches [29] [33]. Stability studies demonstrate that tert-butoxycarbonyl groups remain intact during treatment with strong bases such as sodium hydroxide and potassium carbonate at temperatures up to 60°C for extended periods [29]. This orthogonal protection strategy enables selective deprotection of fluorenylmethyloxycarbonyl groups while maintaining tert-butoxycarbonyl integrity [29] [33].

Carbodiimide-mediated coupling reactions proceed efficiently in the presence of tert-butoxycarbonyl-protected amines without compromising protecting group stability [29] [31]. Extended reaction times of 24-48 hours at room temperature cause no detectable tert-butoxycarbonyl cleavage, as confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography analysis [29]. Elevated temperatures up to 80°C can be employed for accelerated coupling reactions without tert-butoxycarbonyl degradation, provided that strongly acidic conditions are avoided [33].

Microwave-assisted synthesis protocols demonstrate enhanced coupling efficiency while maintaining tert-butoxycarbonyl stability [32] [40]. Optimized conditions employ 100-150°C heating for 10-30 minutes in polar aprotic solvents, resulting in quantitative coupling yields without protecting group migration or cleavage [32]. The thermal stability of tert-butoxycarbonyl groups under these conditions enables rapid synthesis protocols that significantly reduce overall reaction times compared to conventional heating methods [40].

Coupling ConditionsTemperature (°C)Time (hours)tert-Butoxycarbonyl Retention (%)Coupling Yield (%)
Room temperature, dimethylformamide2524>99 [29]78
Elevated temperature, dimethylformamide608>99 [29]89
Elevated temperature, toluene80698 [33]92
Microwave heating, dimethylformamide1200.5>99 [32]95
Microwave heating, polyethylene glycol1500.2597 [40]93

Proteolysis Targeting Chimera Design Principles Utilizing Fmoc-PEG5-NHBoc

The chemical compound 9-fluorenylmethyloxycarbonyl-polyethylene glycol pentamer-N-tert-butoxycarbonyl (Fmoc-PEG5-NHBoc) represents a sophisticated bifunctional linker molecule specifically engineered for proteolysis targeting chimera (PROTAC) construction [1] [2]. With a molecular formula of C30H42N2O8 and molecular weight of 558.7 grams per mole, this compound features dual protective groups that enable precise chemical modification during PROTAC synthesis [1]. The Fmoc protecting group serves as a base-labile N-terminal protection strategy, while the Boc group provides acid-labile protection at the opposite terminus, facilitating orthogonal deprotection strategies essential for controlled PROTAC assembly [3] [4].

The design principles underlying Fmoc-PEG5-NHBoc utilization in PROTAC development center on its role as a heterobifunctional crosslinker that connects target protein ligands with E3 ligase recruiting moieties [2] [5]. The compound's structure incorporates five ethylene glycol units, providing a total linker length of approximately 22 atoms when fully extended, positioning it within the optimal range for effective ternary complex formation [6] [7]. This length facilitates the spatial arrangement necessary for simultaneous binding of both the protein of interest and the E3 ubiquitin ligase, while maintaining sufficient flexibility to accommodate conformational changes required for productive complex formation [8] [6].

The polyethylene glycol backbone of Fmoc-PEG5-NHBoc confers several advantageous properties for PROTAC design. The hydrophilic nature of the PEG5 spacer enhances water solubility of the resulting PROTAC molecules, addressing a common challenge in degrader development where the combination of two protein-binding ligands often results in compounds with poor pharmaceutical properties [6] [9]. Additionally, the flexible nature of the PEG linker allows for dynamic conformational sampling, enabling the formation of stable ternary complexes between structurally diverse protein pairs [10] [8].

Linker Length Optimization for Ternary Complex Formation

The optimization of linker length represents a critical parameter in PROTAC design, with Fmoc-PEG5-NHBoc providing an intermediate length that has proven effective across multiple target protein classes [8] [7]. Systematic structure-activity relationship studies have demonstrated that the PEG5 unit length (approximately 15-22 atoms depending on attachment chemistry) often represents an optimal balance between flexibility and structural constraint [11] [12].

Research investigating ternary complex formation efficiency has revealed that linker lengths shorter than 12 atoms frequently fail to support productive protein-protein interactions due to steric hindrance, while linkers exceeding 20 atoms may suffer from entropic penalties that reduce binding cooperativity [8] [13]. The PEG5 length of Fmoc-PEG5-NHBoc positions it within the empirically determined optimal range, as demonstrated in multiple PROTAC series targeting diverse protein families [7].

Computational modeling studies utilizing Rosetta-based approaches have validated the effectiveness of PEG5-length linkers in facilitating ternary complex formation [8] [14]. These studies demonstrate that the conformational flexibility inherent in the pentameric ethylene glycol chain allows for accommodation of various protein-protein interaction geometries while maintaining sufficient structural preorganization to enhance binding cooperativity [8] [15].

The following data table summarizes key findings from linker length optimization studies relevant to Fmoc-PEG5-NHBoc applications:

Study SystemOptimal LengthDegradation EfficiencyKey Finding
BET Proteins16-20 atoms~10-100 nM DC50Longer linkers generally more effective [8]
Liver X Receptor β~15 atoms (PEG5)Most potent degradationPEG5 optimal among PEG3-PEG6 series [11] [12]
BTK/CRBN Complex6-11 atom rangeEfficient formationMultiple lengths effective [14]
Estrogen Receptor α16 atoms0.17 nM DC5016-atom superior to 12-atom despite similar binding [13]

Impact of Polyethylene Glycol Spacers on Proteasome Recruitment Efficiency

The polyethylene glycol component of Fmoc-PEG5-NHBoc plays a crucial role in modulating proteasome recruitment efficiency through multiple mechanisms. The hydrophilic nature of the PEG5 spacer significantly enhances the aqueous solubility of PROTAC molecules, facilitating cellular uptake and distribution [9]. This solubility enhancement becomes particularly important when linking hydrophobic protein ligands, as the resulting PROTAC molecules might otherwise exhibit poor bioavailability [6].

The flexible nature of the PEG5 linker allows for dynamic conformational sampling during ternary complex formation, enabling the accommodation of diverse protein-protein interaction interfaces [8] [17]. Surface plasmon resonance studies have demonstrated that PEG-based linkers facilitate the formation of kinetically stable ternary complexes with extended dissociation half-lives, correlating with enhanced target protein degradation rates [14].

Recent investigations into proteasome recruitment mechanisms have revealed that PEG spacers influence the accessibility of target proteins to the 26S proteasome complex [17]. The hydrophilic nature of the PEG5 unit may facilitate interactions with the aqueous environment surrounding the proteasome, potentially enhancing substrate presentation and subsequent ubiquitination efficiency [17].

The impact of PEG spacer length on recruitment efficiency follows a well-defined structure-activity relationship pattern:

PEG LengthSolubility EnhancementConformational FreedomDegradation Efficiency
PEG3ModerateModerateGood for specific targets
PEG4GoodGoodGenerally good
PEG5ExcellentHighOften optimal [11]
PEG6ExcellentHighGood but may decline
PEG8+Very highExcessiveOften reduced

Case Studies in Nuclear Receptor Degradation

Liver X Receptor Degrader Development

The development of liver X receptor (LXR) degraders represents a paradigmatic example of successful PROTAC design utilizing PEG5-based linker systems analogous to Fmoc-PEG5-NHBoc [11] [12]. Liver X receptors function as ligand-dependent transcription factors belonging to the nuclear hormone receptor superfamily, regulating cholesterol homeostasis, lipid metabolism, and immune responses [11] [12].

The landmark study reporting GW3965-PEG5-VH032 (compound 3) demonstrated the effectiveness of PEG5 linkers in achieving potent LXRβ protein degradation [11] [12]. This PROTAC utilized the LXR agonist GW3965 as the target protein ligand, connected via a PEG5 linker to the von Hippel-Lindau (VHL) E3 ligase recruiting moiety VH032 [11]. The systematic evaluation of linker lengths from PEG3 to PEG6 revealed that the PEG5 variant exhibited superior degradation activity, validating the optimal length predictions derived from computational modeling studies [11] [12].

The mechanism of action studies confirmed that compound 3 induced ubiquitin-proteasome system-dependent degradation of LXRβ protein, requiring VHL E3 ligase activity [11] [12]. Proteolysis was blocked by proteasome inhibitors and VHL knockdown, establishing the expected PROTAC mechanism of action [11]. Importantly, this study demonstrated that agonist-based PROTACs could be effective degraders, challenging the prevailing assumption that antagonists were preferred for PROTAC design [11] [12].

The structural basis for the effectiveness of the PEG5 linker in LXR degrader development relates to the optimal spacing required for ternary complex formation between LXR, the PROTAC molecule, and VHL E3 ligase [11]. X-ray crystallographic analysis of LXRα bound to GW3965 provided structural insights for rational linking position selection, demonstrating how the PEG5 spacer accommodates the geometric requirements for simultaneous protein binding [11] [12].

Structure-Activity Relationships in Von Hippel-Lindau E3 Ligase Recruitment

The von Hippel-Lindau E3 ligase represents the most extensively characterized E3 ligase system for PROTAC development, with numerous studies elucidating structure-activity relationships relevant to Fmoc-PEG5-NHBoc applications [18] [19] [20]. The VHL E3 ligase recognizes hydroxylated proline residues in target proteins, with the VH032 ligand serving as a small molecule mimic of this natural recognition motif [18] [20].

Structure-activity relationship studies have established that the terminal amide functionality present in VH032-based systems is essential for efficient VHL binding [21] [22]. This finding has direct implications for Fmoc-PEG5-NHBoc utilization, as the Boc-protected amine terminus can be deprotected to reveal a primary amine suitable for amide bond formation with VHL ligands [21]. Conversely, the Fmoc-protected terminus provides an alternative attachment point that has been less extensively explored but may offer unique advantages in specific PROTAC designs [21].

Recent comprehensive analyses of VHL ligand structure-activity relationships have revealed that binding affinity optimization does not always correlate with PROTAC efficacy [23]. Counter-intuitively, some weaker-binding VHL ligands have demonstrated superior degradation activity compared to higher-affinity variants, suggesting that the kinetics of ternary complex formation and dissociation play critical roles in determining overall PROTAC effectiveness [23].

The development of diverse VHL ligand variants has expanded the toolkit available for PROTAC design. These variants include:

VHL Ligand TypeBinding AffinityAttachment StrategyPROTAC Efficiency
VH032 (standard)~1-10 nMTerminal amide preferredHigh efficiency [18]
VH032-NH2Similar to VH032Terminal amineMost versatile [21]
VH032-OHSimilar to VH032Central positionLower efficiency [21]
Weak VHL binders>100 nMTerminal amideSurprisingly effective [23]

The implications of these structure-activity relationships for Fmoc-PEG5-NHBoc utilization center on the compound's ability to serve as a bifunctional linker connecting target protein ligands to VHL recruiting moieties [18] [20]. The dual protective group strategy allows for controlled sequential coupling reactions, enabling the preparation of diverse PROTAC libraries for optimization studies [19] [20].

Advanced applications of VHL-based PROTAC design have demonstrated the potential for dual E3 ligase recruitment strategies, where single degrader molecules simultaneously engage multiple E3 ligases [24]. Such approaches could potentially utilize Fmoc-PEG5-NHBoc as a branching scaffold for complex multivalent PROTAC architectures, although this application remains largely theoretical at present [24].

The continued evolution of VHL ligand design has led to the development of macrocyclic variants that demonstrate enhanced selectivity profiles compared to linear analogs [13]. These findings suggest that future applications of Fmoc-PEG5-NHBoc might benefit from incorporation into cyclic PROTAC architectures, potentially improving target selectivity while maintaining degradation efficacy [13].

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

558.29411630 g/mol

Monoisotopic Mass

558.29411630 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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